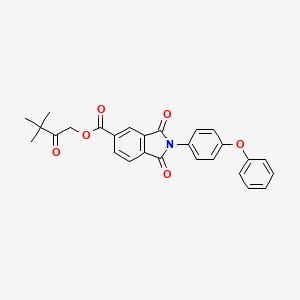
3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6 and a molecular weight of 457.475 Da . This compound is known for its unique structure, which includes an isoindole core substituted with a phenoxyphenyl group and a dimethyl-oxobutyl ester.
Preparation Methods
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE involves several steps, typically starting with the preparation of the isoindole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The phenoxyphenyl group is introduced via a substitution reaction, and the final esterification step involves the addition of the dimethyl-oxobutyl group. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyphenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole core and phenoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives with varying substituents. For example:
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE: Differing by the phenyl group instead of the phenoxyphenyl group.
3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(2-PHENYLETHYL)ISOINDOLE-5-CARBOXYLATE: Featuring a phenylethyl group. The uniqueness of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23NO6 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO6/c1-27(2,3)23(29)16-33-26(32)17-9-14-21-22(15-17)25(31)28(24(21)30)18-10-12-20(13-11-18)34-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3 |
InChI Key |
DMKUADZPDHPAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)

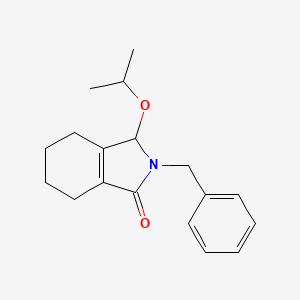
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B12461633.png)


![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)
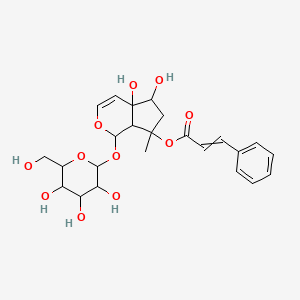

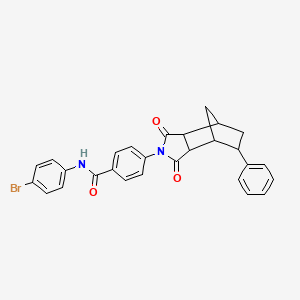
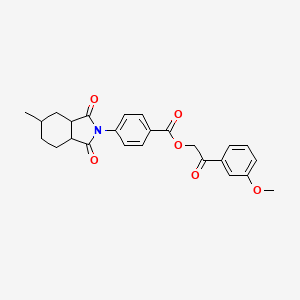
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12461679.png)
